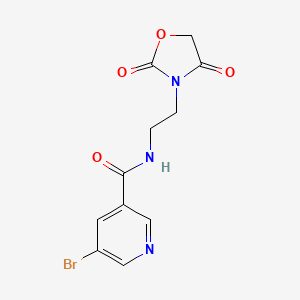

5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide” is a chemical compound. The name suggests that it contains a bromine atom (indicated by “5-bromo”) and a nicotinamide moiety . Nicotinamide is a form of vitamin B3 and is a component of the coenzyme NAD (nicotinamide adenine dinucleotide) .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications and Receptor Affinity

One area of application involves the synthesis and evaluation of nicotinamide derivatives for their binding affinities to specific receptors. For example, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, which includes compounds structurally related to 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)nicotinamide, has been reported. These compounds were evaluated for their binding to 5-HT3 and dopamine D2 receptors, with some derivatives showing potent affinities for both receptors. This indicates the compound's potential utility in developing therapeutic agents targeting these receptors (Hirokawa, Yoshida, & Kato, 1998).

Supramolecular Chemistry

Another research application involves the use of nicotinamide as a supramolecular reagent in the synthesis of copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes. This work underscores the role of nicotinamide derivatives in constructing supramolecular arrays, which are essential for understanding the coordination chemistry and potential applications in materials science (Halaška et al., 2016).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of nicotinic acid derivatives, including 4-thiazolidinones of nicotinic acid, which exhibit antimicrobial activity against various bacterial and fungal species. These studies highlight the potential of nicotinamide derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).

Modification of Enzymes

Nicotinamide derivatives have been used to modify enzymes, such as alcohol dehydrogenases, demonstrating the utility of these compounds in biochemical research to study enzyme function and regulation. The modification of alcohol dehydrogenases with a reactive coenzyme analogue of nicotinamide provides insights into enzyme mechanisms and potential therapeutic applications (Jörnvall, Woenckhaus, & Johnscher, 1975).

Herbicide Resistance

Moreover, the application of nicotinamide derivatives in developing herbicide resistance in transgenic plants represents a significant advancement in agricultural biotechnology. The expression of a bacterial detoxification gene conferring resistance to bromoxynil, a herbicide, in tobacco plants illustrates the potential of nicotinamide derivatives in creating herbicide-resistant crop varieties (Stalker, Mcbride, & Malyj, 1988).

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O4/c12-8-3-7(4-13-5-8)10(17)14-1-2-15-9(16)6-19-11(15)18/h3-5H,1-2,6H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWFYRXJLMICZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)

![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)

![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)

![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)